REACTION_CXSMILES
|
[Cl-].[Al+3:2].[Cl-].[Cl-].[C:5]([O-:8])(=[O:7])[CH3:6]>O>[C:5]([O-:8])(=[O:7])[CH3:6].[Al+3:2].[C:5]([O-:8])(=[O:7])[CH3:6].[C:5]([O-:8])(=[O:7])[CH3:6] |f:0.1.2.3,6.7.8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
chloride ion
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by diluting
|
Name
|
aluminum acetate
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[Al+3].C(C)(=O)[O-].C(C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |